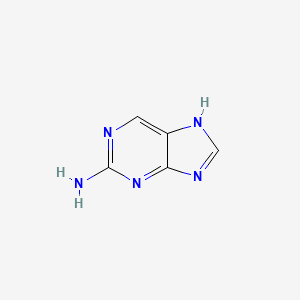

2-Aminopurine

描述

A purine that is an isomer of ADENINE (6-aminopurine).

Structure

3D Structure

属性

IUPAC Name |

7H-purin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5/c6-5-7-1-3-4(10-5)9-2-8-3/h1-2H,(H3,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWBWWFOAEOYUST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC(=N1)N)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40196416 | |

| Record name | 2-Aminopurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>20.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56320694 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

452-06-2 | |

| Record name | 2-Aminopurine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=452-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminopurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000452062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-aminopurine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24129 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Aminopurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-purin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.545 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINOPURINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O14B3U97FW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Photophysical Properties of 2-Aminopurine: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminopurine (2AP) is a fluorescent isomer of adenine, a natural DNA and RNA base. While differing only in the position of its exocyclic amine group, 2AP exhibits a fluorescence quantum yield nearly a thousand times greater than that of adenine, which is virtually non-fluorescent.[1][2][3][4][5] This remarkable distinction makes 2AP an invaluable tool in molecular biology and biophysics. When incorporated into oligonucleotides, its fluorescence properties become exquisitely sensitive to the local microenvironment, including base stacking, solvent exposure, and conformational dynamics. This sensitivity allows 2AP to serve as a minimally perturbing, site-specific fluorescent probe for investigating nucleic acid structure, enzyme-DNA interactions, and the mechanics of processes like DNA repair and replication. This guide provides a comprehensive overview of the core photophysical properties of 2AP, the experimental methods used for their characterization, and the theoretical underpinnings of its unique behavior.

Core Photophysical Properties

The utility of this compound as a fluorescent probe is rooted in its distinct spectroscopic characteristics, which are highly responsive to its immediate surroundings. In a neutral aqueous solution, 2AP exhibits strong absorption in the ultraviolet region and emits in the near-UV, well-separated from the absorption of natural bases and aromatic amino acids, enabling its selective excitation.

Absorption and Emission Spectra

In aqueous solutions, this compound has a primary absorption maximum (λ_abs) around 303-305 nm and an emission maximum (λ_em) at approximately 370 nm. These correspond to transitions between the ground state (S₀) and the lowest-lying singlet excited state (S₁), which is of a π-π* character. The emission spectrum is known to red-shift (shift to longer wavelengths) in solvents with higher dielectric constants, indicating a larger dipole moment in the excited state compared to the ground state.

Fluorescence Quantum Yield (Φ_F)

The fluorescence quantum yield represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. 2AP is highly fluorescent in aqueous solutions, with a quantum yield reported to be between 0.65 and 0.68. This high efficiency is in stark contrast to natural purines like adenine (Φ_F ≈ 10⁻⁴). The quantum yield of 2AP is highly dependent on the solvent polarity, decreasing significantly in nonpolar environments. When incorporated into a DNA or RNA strand, the quantum yield is dramatically reduced due to quenching interactions with adjacent bases.

Fluorescence Lifetime (τ_F)

The fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state via fluorescence. For the free 2AP nucleoside in aqueous solution, the fluorescence decay is typically mono-exponential, with a lifetime of approximately 10 to 12 nanoseconds. However, when 2AP is part of a nucleic acid duplex, its fluorescence decay becomes complex and multi-exponential, with components ranging from tens of picoseconds to several nanoseconds. These multiple decay lifetimes reflect the conformational heterogeneity of the DNA structure, where different populations of 2AP exist in varying degrees of stacking and solvent exposure. The shortest lifetimes are attributed to well-stacked states, while the longest lifetime component approaches that of the free nucleoside, representing unstacked or fully solvent-exposed states.

Data Presentation: Quantitative Photophysical Parameters

The following table summarizes the key quantitative photophysical properties of this compound under various conditions.

| Parameter | Value | Condition | Citation(s) |

| Absorption Maximum (λ_abs) | ~303 - 305 nm | Aqueous Solution | |

| Emission Maximum (λ_em) | ~370 nm | Aqueous Solution | |

| Quantum Yield (Φ_F) | 0.65 - 0.68 | Aqueous Solution | |

| 0.010 | Cyclohexane (nonpolar) | ||

| 0.005 (isolated molecule) | Supersonic molecular beam | ||

| Fluorescence Lifetime (τ_F) | ~10 - 12 ns (mono-exponential) | Aqueous Solution (free nucleoside) | |

| 10.6 ns | 2AP Riboside in Water | ||

| 5.8 ns | 2AP Riboside in Ethanol | ||

| 50 ps - 8 ns (multi-exponential) | Incorporated into DNA | ||

| 77 ps (isolated molecule) | Supersonic molecular beam | ||

| Radiative Lifetime (τ_rad) | ~16 ns | In Solution |

Excited-State Dynamics and Quenching Mechanisms

The high fluorescence of 2AP compared to adenine is attributed to differences in their excited-state deactivation pathways. In adenine, a barrierless path allows for ultra-fast internal conversion back to the ground state, effectively quenching fluorescence. In contrast, 2AP possesses a minimum on its excited-state potential energy surface, which traps the population and allows for efficient emission.

When 2AP is incorporated into DNA, its fluorescence is quenched primarily through interactions with neighboring bases. The primary non-radiative decay pathways that compete with fluorescence are internal conversion (IC) and intersystem crossing (ISC) to the triplet state. The quenching mechanisms are dependent on the identity of the adjacent base:

-

Static Quenching: This mechanism is predominant when 2AP is stacked with other purines (adenine or guanine). It involves the formation of a ground-state complex with weak oscillator strength due to the mixing of molecular orbitals, which prevents the molecule from being efficiently excited.

-

Dynamic Quenching: This occurs when 2AP is stacked with pyrimidines (cytosine or thymine). It involves the formation of a low-lying, non-fluorescent "dark" excited state after initial excitation. The excited 2AP population rapidly decays non-radiatively through this dark state via internal conversion.

The following diagram illustrates the proposed divergent quenching pathways for 2AP within a DNA helix.

Experimental Protocols

Characterizing the photophysical properties of this compound involves a suite of spectroscopic techniques.

Steady-State Fluorescence Measurements

This is the most common method for observing changes in 2AP fluorescence intensity and emission wavelength.

-

Objective: To measure the absorption and fluorescence emission spectra of 2AP.

-

Methodology:

-

Sample Preparation: Prepare a solution of 2AP or 2AP-containing oligonucleotide in the desired buffer (e.g., phosphate or TRIS buffer). Concentrations are kept low to ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Absorption Spectrum: Measure the UV-Vis absorption spectrum using a spectrophotometer to determine the absorption maximum (typically ~305 nm).

-

Emission Spectrum: Using a spectrofluorometer, excite the sample at its absorption maximum (or a nearby wavelength like 310 nm). Scan the emission wavelengths, typically from 320 nm to 500 nm, to record the fluorescence spectrum and identify the emission maximum (~370 nm). Excitation and emission slit widths are typically set to a few nanometers (e.g., 4-5 nm) to balance signal intensity and spectral resolution.

-

Time-Resolved Fluorescence Measurements

These experiments measure the fluorescence lifetime(s) of 2AP, providing insights into dynamic processes.

-

Objective: To determine the fluorescence decay kinetics and lifetimes of 2AP.

-

Methodology (Time-Correlated Single Photon Counting - TCSPC):

-

Instrumentation: A TCSPC setup is used, which can measure fluorescence lifetimes from picoseconds to microseconds.

-

Excitation: The sample is excited with a high-repetition-rate pulsed light source (e.g., a laser diode or pulsed lamp) at a wavelength near the 2AP absorption maximum (e.g., 313 nm).

-

Detection: The emission is monitored at the fluorescence maximum (~370 nm) through a polarizer and a monochromator. A sensitive, high-speed detector registers the arrival time of single fluorescence photons relative to the excitation pulse.

-

Data Analysis: A histogram of photon arrival times is built up over millions of excitation cycles, creating a fluorescence decay curve. This decay profile is then fitted to a sum of exponential functions to extract the lifetime components (τ₁, τ₂, ...) and their relative amplitudes. For 2AP in DNA, a multi-exponential decay model is typically required.

-

The following diagram outlines a typical experimental workflow for characterizing 2AP's photophysical properties.

Conclusion

This compound stands out as a powerful fluorescent probe due to its unique photophysical properties, which are dramatically different from those of the natural nucleobases it mimics. Its high quantum yield in aqueous solution, long fluorescence lifetime, and the sensitivity of these parameters to local environmental factors like base stacking and solvent polarity make it an exceptional tool for probing the structure, dynamics, and interactions of DNA and RNA. A thorough understanding of its absorption and emission characteristics, excited-state dynamics, and quenching mechanisms is crucial for the accurate design and interpretation of experiments in drug development, enzymology, and molecular biophysics. The methodologies outlined herein provide a robust framework for leveraging the distinct photophysical signature of this compound to gain deeper insights into the fundamental processes of life.

References

- 1. This compound as a fluorescent probe of DNA conformation and the DNA-enzyme interface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound as a fluorescent probe of DNA conformation and the DNA–enzyme interface | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]

- 3. researchgate.net [researchgate.net]

- 4. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 5. This compound as a fluorescent probe of DNA conformation and the DNA–enzyme interface | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]

An In-depth Technical Guide to the Mechanism of 2-Aminopurine Induced Mutagenesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying mutagenesis induced by the adenine analog, 2-aminopurine (2-AP). It covers the core principles of 2-AP action, from its incorporation into DNA to its effects on DNA replication and repair, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways.

Core Mechanism of this compound Mutagenesis

This compound is a well-characterized mutagen that primarily induces transition mutations , specifically A:T to G:C and G:C to A:T substitutions. Its mutagenic activity stems from a dual mechanism: direct mispairing during DNA replication and indirect effects through the saturation of the cellular mismatch repair (MMR) system.

Direct Mispairing: Ambiguous Base-Pairing Properties

The primary driver of 2-AP's mutagenicity is its ability to form stable base pairs with both thymine (T) and cytosine (C).

-

Pairing with Thymine: In its common amino tautomeric form, 2-AP pairs with thymine via two hydrogen bonds, mimicking the natural A:T base pair. This allows for its efficient incorporation into DNA opposite a thymine residue during replication.

-

Mispairing with Cytosine: The mutagenic event occurs when 2-AP, either as an incoming nucleotide or as a template base, pairs with cytosine. This mispairing is a critical step in the generation of transition mutations. While the precise mechanism of the 2-AP:C pair has been a subject of investigation, evidence points towards two main possibilities:

-

Tautomerization: 2-AP can exist in a rare imino tautomeric form, which can form a stable base pair with cytosine. Alternatively, cytosine can adopt its rare imino tautomer to pair with the amino form of 2-AP.[1]

-

Protonation: Under physiological conditions, a protonated form of the 2-AP:C base pair may be the dominant and more stable species, allowing for the formation of two hydrogen bonds.

-

This ambiguous base-pairing leads to two primary pathways for transition mutations:

-

A:T → G:C Transition (Incorporation Error): 2-AP, as this compound deoxyribonucleoside triphosphate (dAPTP), can be incorporated opposite a cytosine in the template strand. In subsequent rounds of replication, this incorporated 2-AP will then preferentially pair with thymine, leading to a G:C to A:T transition in one of the daughter strands.

-

G:C → A:T Transition (Replication Error): 2-AP is first incorporated opposite a thymine. During the next round of replication, if the template strand now containing 2-AP directs the incorporation of a cytosine, an A:T to G:C transition will result in the subsequent generation of DNA.

Indirect Mutagenesis: Saturation of the Mismatch Repair (MMR) System

The high frequency of 2-AP:C mispairs can overwhelm the cellular mismatch repair (MMR) machinery.[2][3] The MMR system, with the MutS protein as the key initiator of mismatch recognition, identifies and binds to these mispairs.[3] When 2-AP is present in high concentrations, the sheer number of 2-AP:C lesions effectively titrates the available MutS and other downstream MMR proteins, leading to a state of functional inactivation or saturation of the repair system.[4]

This saturation has two main consequences:

-

Increased Transition Mutations: The overwhelmed MMR system is less efficient at correcting the 2-AP:C mispairs, leading to a higher frequency of the direct transition mutations described above.

-

Induction of Frameshift Mutations: The MMR system is also responsible for repairing small insertions and deletions that can arise from DNA polymerase slippage, particularly in repetitive sequences. When the MMR system is saturated by 2-AP, these slippage events are more likely to escape repair, resulting in an increased frequency of frameshift mutations.

Quantitative Data on this compound Mutagenesis

The mutagenic potency of 2-AP has been quantified in various experimental systems. The following tables summarize key data on mutation frequencies and the kinetic parameters of DNA polymerases in the presence of 2-AP.

| Organism/System | Genetic Background | Mutation Type | 2-AP Induced Mutation Frequency (per 108 cells) | Fold Increase over Spontaneous | Reference |

| Escherichia coli | Wild-type | A:T → G:C | 5,000 | ~1,000 | |

| Escherichia coli | Wild-type | G:C → A:T | 1,000 | ~200 | |

| Escherichia coli | mutS | A:T → G:C | 25,000 | ~5,000 | |

| Escherichia coli | mutL | A:T → G:C | 22,000 | ~4,500 | |

| Escherichia coli | mutH | A:T → G:C | 18,000 | ~3,600 | |

| T4 Bacteriophage | Wild-type (gene 43+) | A:T → G:C | Not specified | - | |

| T4 Bacteriophage | Mutator (L56) | A:T → G:C | Higher than WT | - | |

| T4 Bacteriophage | Antimutator (L141) | A:T → G:C | Lower than WT | - |

Table 1: this compound Induced Mutation Frequencies. This table illustrates the significant increase in transition mutations upon 2-AP treatment and the further enhancement of this effect in mismatch repair-deficient backgrounds.

| DNA Polymerase | Template Base | Incoming dNTP | kpol (s-1) | Kd (µM) | kpol/Kd (µM-1s-1) | Reference |

| Human Pol ι | T | dATP (correct) | 0.054 | 46 | 0.0012 | |

| Human Pol ι | T | dGTP (incorrect) | 0.058 | 5.7 | 0.010 | |

| Yeast Pol δ | C | dGTP (correct) | 1.0 | 36 | 0.028 | |

| Vent DNA Pol | C | dCTP (correct) | 65 | 74 | 0.88 | |

| Vent DNA Pol | C | ddCTP (analog) | 0.13 | 37 | 0.0035 | |

| T7 DNA Polymerase | A | dTTP (correct) | 300 | 3.6 | 83 |

Table 2: Kinetic Parameters for Nucleotide Incorporation by DNA Polymerases. This table highlights the differences in the efficiency and affinity of various DNA polymerases for incorporating correct nucleotides versus incorrect nucleotides or nucleotide analogs like 2-AP (data for 2-AP incorporation kinetics is often inferred from studies with other analogs and mispairs). The higher kpol/Kd value for dGTP opposite template T by Pol ι demonstrates its low fidelity at this site.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound induced mutagenesis.

E. coli lacZ Reversion Assay for Mutagenesis

This assay measures the frequency of reversion of a specific lacZ mutant allele to a wild-type phenotype, allowing for the quantification of specific types of mutations induced by a mutagen.

Materials:

-

E. coli strains carrying specific lacZ mutations (e.g., for A:T → G:C or G:C → A:T transitions).

-

Luria-Bertani (LB) medium.

-

Minimal medium plates with lactose as the sole carbon source.

-

This compound solution (e.g., 1 mg/mL in water, filter-sterilized).

-

Phosphate-buffered saline (PBS).

Procedure:

-

Overnight Culture: Inoculate a single colony of the E. coli tester strain into 5 mL of LB medium and grow overnight at 37°C with shaking.

-

Exposure to 2-AP:

-

Dilute the overnight culture 1:100 into fresh LB medium.

-

Add 2-AP to the desired final concentration (e.g., 100 µg/mL). A control culture with no 2-AP should be run in parallel.

-

Incubate the cultures at 37°C with shaking for a defined period (e.g., 2-4 hours) to allow for 2-AP incorporation.

-

-

Plating for Viable Cells:

-

After the exposure period, wash the cells by centrifuging, removing the supernatant, and resuspending the pellet in PBS. Repeat this wash step twice.

-

Prepare serial dilutions of the washed cultures in PBS.

-

Plate appropriate dilutions onto LB agar plates to determine the total number of viable cells (CFU/mL). Incubate at 37°C overnight.

-

-

Plating for Revertants:

-

Plate a known volume (e.g., 100 µL) of the undiluted, washed cultures onto minimal lactose plates.

-

Incubate the plates at 37°C for 48-72 hours, or until revertant colonies are clearly visible.

-

-

Data Analysis:

-

Count the number of colonies on the LB plates and calculate the viable cell concentration.

-

Count the number of revertant colonies on the minimal lactose plates.

-

Calculate the mutation frequency as the number of revertants divided by the total number of viable cells.

-

In Vitro DNA Polymerase Fidelity Assay

This assay measures the ability of a purified DNA polymerase to incorporate correct versus incorrect nucleotides opposite a specific template base, including a base analog like 2-AP.

Materials:

-

Purified DNA polymerase.

-

Custom-synthesized DNA primer and template oligonucleotides. The template should contain the base of interest (e.g., 2-AP) at a specific position. The primer should be 5'-radiolabeled (e.g., with 32P).

-

dNTP solutions (correct and incorrect).

-

Reaction buffer appropriate for the DNA polymerase.

-

Quenching solution (e.g., EDTA in formamide).

-

Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus.

Procedure:

-

Primer-Template Annealing: Anneal the radiolabeled primer to the template oligonucleotide by mixing them in a 1:1.2 molar ratio, heating to 95°C for 5 minutes, and then slowly cooling to room temperature.

-

Reaction Setup:

-

Prepare reaction mixtures containing the annealed primer-template, DNA polymerase, and reaction buffer.

-

Initiate the reaction by adding the dNTP of interest at various concentrations.

-

-

Time Course and Quenching:

-

Incubate the reactions at the optimal temperature for the polymerase.

-

At specific time points, remove aliquots and stop the reaction by adding the quenching solution.

-

-

Gel Electrophoresis:

-

Denature the samples by heating and load them onto a denaturing polyacrylamide gel.

-

Run the gel to separate the unextended primer from the extended products.

-

-

Data Analysis:

-

Visualize the radiolabeled DNA bands using autoradiography or a phosphorimager.

-

Quantify the intensity of the bands corresponding to the unextended primer and the extended product.

-

Calculate the rate of nucleotide incorporation at each dNTP concentration.

-

Determine the kinetic parameters, kpol (maximal rate of incorporation) and Kd (dissociation constant for the dNTP), by fitting the data to the Michaelis-Menten equation. The fidelity of the polymerase is then expressed as the ratio of the incorporation efficiency (kpol/Kd) for the correct nucleotide to that of the incorrect nucleotide.

-

Visualizing the Mechanisms of 2-AP Mutagenesis

The following diagrams, generated using the DOT language, illustrate the key pathways and molecular interactions involved in this compound induced mutagenesis.

Figure 1: this compound Incorporation and Mutagenic Replication. This diagram illustrates the initial incorporation of 2-AP opposite thymine or its mis-incorporation opposite cytosine, followed by the mutagenic event during a subsequent round of replication where a template 2-AP leads to the misincorporation of cytosine.

Figure 2: Saturation of the Mismatch Repair System by this compound. This diagram shows the workflow of how high levels of 2-AP lead to the saturation of the MMR system, resulting in an increase in both transition and frameshift mutations.

Figure 3: Molecular Interaction of MutS with a 2-AP:C Mismatch. This diagram illustrates the initial step of mismatch repair, where the MutS dimer recognizes the 2-AP:C mispair, induces a kink in the DNA, and subsequently recruits other MMR proteins to initiate the repair process.

Conclusion

The mutagenic properties of this compound are a direct consequence of its structural similarity to adenine, coupled with its ability to form alternative base pairs. The dual mechanism of direct mispairing and indirect saturation of the mismatch repair system makes it a potent tool for inducing transition and, to a lesser extent, frameshift mutations. Understanding these mechanisms at a molecular level is crucial for researchers in the fields of genetics, toxicology, and drug development, as it provides insights into the fundamental processes of DNA replication, repair, and mutagenesis. The experimental protocols and data presented in this guide offer a framework for the quantitative study of these phenomena.

References

- 1. Mutational specificity of the base analogue, this compound, in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Escherichia coli lacZ reversion mutagenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of this compound-stimulated mutagenesis in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Allows Interspecies Recombination by a Reversible Inactivation of the Escherichia coli Mismatch Repair System - PMC [pmc.ncbi.nlm.nih.gov]

2-Aminopurine Tautomerism: A Technical Guide to its Role in Mutagenesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminopurine (2-AP), a fluorescent analog of adenine, is a potent mutagen that primarily induces A:T to G:C transition mutations. Its mutagenic activity is intrinsically linked to its ability to exist in different tautomeric forms, which alters its base-pairing properties during DNA replication. This technical guide provides a comprehensive overview of this compound tautomerism and its profound effect on base pairing. It delves into the structural forms of 2-AP, the thermodynamics and kinetics of its tautomeric equilibria, and the resulting mispairing with cytosine. Detailed experimental protocols for studying these phenomena, including Nuclear Magnetic Resonance (NMR) spectroscopy, fluorescence spectroscopy, and X-ray crystallography, are provided. Furthermore, this guide presents quantitative data on 2-AP's mutagenic efficiency and the kinetics of its misincorporation by DNA polymerases. Visual diagrams generated using Graphviz are included to illustrate the key molecular pathways and experimental workflows. This document is intended to be a valuable resource for researchers in the fields of molecular biology, genetics, and drug development who are investigating the mechanisms of mutagenesis and the properties of nucleic acid analogs.

Introduction

This compound (2-AP) is a purine analog that structurally resembles adenine, differing only in the position of its exocyclic amino group. This structural similarity allows it to be readily incorporated into DNA by polymerases opposite thymine during replication. However, the chemical properties of 2-AP lead to a higher frequency of mispairing with cytosine compared to adenine, which is the primary basis for its mutagenic effect.[1][2] This mispairing is a key intermediate in the induction of A:T to G:C transition mutations.[3][4]

The propensity of 2-AP to mispair with cytosine is largely attributed to the existence of different tautomeric forms of the 2-AP molecule. Tautomers are structural isomers that readily interconvert, most often by the migration of a proton. In the case of 2-AP, the key tautomeric equilibria are the amino-imino and the N7-H to N9-H shifts. While the canonical amino form of 2-AP preferentially pairs with thymine, the rare imino tautomer can form a stable base pair with cytosine. Additionally, wobble base pairing and protonated forms of the 2-AP:C mispair have been proposed and studied.[5]

Understanding the tautomerism of 2-AP and its consequences for base pairing is crucial for elucidating the molecular mechanisms of mutagenesis. It also provides insights into the fidelity of DNA replication and the recognition and repair of DNA mismatches. Furthermore, as a fluorescent probe, 2-AP is a valuable tool for studying DNA structure and dynamics. This guide aims to provide a detailed technical overview of these aspects for the scientific community.

Tautomeric Forms of this compound

This compound can exist in several tautomeric forms. The most relevant for its biological activity are the amino-imino and the N7-H/N9-H tautomers.

-

Amino-Imino Tautomerism: The exocyclic amino group of 2-AP can undergo tautomerization to an imino form. The canonical and predominant form is the amino tautomer. The rare imino tautomer has a different hydrogen bonding pattern that allows it to form a stable base pair with cytosine, mimicking a standard Watson-Crick G:C pair.

-

N7-H vs. N9-H Tautomerism: Like other purines, 2-AP can also exist as N7-H and N9-H tautomers, depending on the position of the proton in the imidazole ring. In the gas phase, the N9-H tautomer is the dominant species. However, in aqueous solution, the population of the 7H tautomer is significant, estimated to be around 40%. This equilibrium is influenced by the polarity of the solvent.

The interplay of these tautomeric forms is central to the mutagenic potential of 2-AP.

Effect on Base Pairing

The different tautomeric forms of 2-AP have distinct base-pairing capabilities, leading to both correct and incorrect pairings during DNA replication.

-

2-AP (amino) - Thymine (keto): The predominant amino tautomer of 2-AP forms a stable Watson-Crick-like base pair with the keto form of thymine, involving two hydrogen bonds. This is the "correct" pairing that occurs during the incorporation of 2-AP opposite thymine.

-

2-AP (imino) - Cytosine (amino): The rare imino tautomer of 2-AP can form a stable base pair with the amino form of cytosine, also involving two hydrogen bonds. This mispairing is a key step in the mutagenic pathway.

-

2-AP - Cytosine Wobble and Protonated Pairs: Besides the imino form, the 2-AP:C mispair can also exist in other conformations. NMR studies have shown that at neutral and high pH, a wobble geometry is predominant. Furthermore, evidence for a protonated 2-AP:C base pair has been observed, where the pair is stabilized by the sharing of a proton. An equilibrium between the neutral wobble and the protonated Watson-Crick structures has been proposed, with an apparent pK value of 5.9-6.0 for the transition.

The relative stability of these different pairing geometries influences the frequency of misincorporation and the subsequent fixation of the mutation.

Quantitative Data

The following tables summarize the available quantitative data on this compound tautomerism and its effect on base pairing. It is important to note that much of the thermodynamic data for the tautomeric equilibrium comes from theoretical calculations, as direct experimental determination is challenging.

Table 1: Tautomer Population and Properties of this compound

| Parameter | Value | Condition | Reference |

| 7H Tautomer Population | ~40% | Aqueous solution | |

| ~20% | Ethanol | ||

| ~3% (predicted) | Aqueous solution (ab initio) | ||

| Fluorescence Quantum Yield (Φ) | 0.68 | Aqueous solution | |

| Fluorescence Lifetime (τ) | 9.3 - 11.8 ns | Aqueous solution (9H-tautomer) |

Table 2: Kinetic Parameters for 2-AP Misincorporation by DNA Polymerase Alpha

| Parameter | Value | Condition | Reference |

| Incorporation Ratio (dTMP/dCMP opposite 2-AP) | 22 | In vitro | |

| Km Ratio (KmC / KmT) | 25 ± 6 | In vitro | |

| Vmax Ratio (VmaxC / VmaxT) | Indistinguishable | In vitro |

Table 3: Thermodynamic Stability of DNA Duplexes Containing Modified Bases

| Duplex (Central Base Pair) | ΔG°37 (kcal/mol) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | Reference |

| A·T | -1.3 | -7.2 | -19.4 | |

| D·T (D = 2,6-diaminopurine) | -1.9 | -8.0 | -20.4 | |

| A·C Mismatch | +1.2 | -2.1 | -10.4 | |

| 2-AP·C Mismatch | +0.7 | -3.3 | -13.2 |

Note: The thermodynamic data for A·C and 2-AP·C mismatches are relative destabilization energies compared to a standard Watson-Crick base pair in the same sequence context.

Mutagenic Pathway of this compound

The primary mutagenic effect of 2-AP is the induction of A:T to G:C transition mutations. This occurs through a two-step process involving incorporation and subsequent mispairing during DNA replication.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound tautomerism and its effects on base pairing.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure and dynamics of molecules in solution, including the tautomeric state and base-pairing geometry of 2-AP within a DNA duplex.

Objective: To determine the tautomeric state and base-pairing geometry of a 2-AP:C mispair in a DNA oligonucleotide.

Methodology:

-

Sample Preparation:

-

Synthesize and purify the desired DNA oligonucleotide containing a 2-AP residue and its complementary strand with a cytosine at the corresponding position. For enhanced sensitivity, isotopic labeling (e.g., 15N) of the amino group of 2-AP or cytosine can be employed.

-

Dissolve the lyophilized oligonucleotides in an appropriate NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0) to a final concentration of 0.5-2.0 mM. For observation of exchangeable protons, the sample should be prepared in 90% H2O/10% D2O.

-

-

NMR Data Acquisition:

-

Acquire one-dimensional (1D) 1H NMR spectra to observe the imino and amino protons in the hydrogen-bonding region (typically 10-15 ppm and 6-9 ppm, respectively).

-

Perform two-dimensional (2D) NMR experiments such as NOESY (Nuclear Overhauser Effect Spectroscopy) and COSY (Correlation Spectroscopy) to establish through-space and through-bond connectivities, respectively. NOESY is particularly useful for identifying protons that are close in space, such as those involved in base pairing.

-

For isotopically labeled samples, 1H-15N HSQC (Heteronuclear Single Quantum Coherence) experiments can be performed to directly probe the N-H correlations and provide unambiguous evidence of the tautomeric state.

-

-

Data Analysis:

-

Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

-

Assign the resonances of the protons and nitrogens in the 2-AP:C mispair and surrounding base pairs.

-

Analyze the NOE cross-peaks to determine the proximity of protons and deduce the base-pairing geometry (e.g., Watson-Crick-like, wobble, or other).

-

The chemical shifts of the imino and amino protons, along with the 15N chemical shifts in labeled samples, provide direct information about the tautomeric state.

-

Fluorescence Spectroscopy

The intrinsic fluorescence of 2-AP makes it an excellent probe for studying its local environment within DNA. Changes in fluorescence intensity, emission wavelength, and lifetime can provide information about stacking interactions, solvent accessibility, and conformational changes.

Objective: To characterize the fluorescence properties of 2-AP in a DNA duplex and monitor changes upon mispairing with cytosine.

Methodology:

-

Sample Preparation:

-

Synthesize and purify DNA oligonucleotides containing 2-AP at a specific position and their complementary strands.

-

Prepare solutions of the single-stranded and duplex DNA in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0) at a concentration of approximately 1-10 µM.

-

-

Steady-State Fluorescence Measurements:

-

Use a spectrofluorometer to measure the fluorescence emission spectra of 2-AP.

-

Excite the sample at the absorption maximum of 2-AP (around 310-315 nm) and record the emission spectrum (typically from 340 to 450 nm).

-

Compare the fluorescence intensity and emission maximum of 2-AP in the single-stranded DNA, a correctly paired duplex (with thymine), and a mismatched duplex (with cytosine). Quenching of fluorescence is indicative of stacking interactions.

-

-

Time-Resolved Fluorescence Measurements:

-

Use a time-correlated single-photon counting (TCSPC) system to measure the fluorescence lifetime of 2-AP.

-

Excite the sample with a pulsed laser source (e.g., at 315 nm) and measure the decay of the fluorescence emission over time.

-

Analyze the fluorescence decay curve to determine the fluorescence lifetime(s). A multi-exponential decay may indicate the presence of multiple conformations or tautomeric states.

-

X-ray Crystallography

X-ray crystallography can provide a high-resolution three-dimensional structure of a DNA duplex containing a 2-AP:C mispair, offering definitive insights into its geometry.

Objective: To determine the crystal structure of a DNA oligonucleotide duplex containing a 2-AP:C mispair.

Methodology:

-

Oligonucleotide Design and Synthesis:

-

Design a self-complementary or non-self-complementary DNA sequence of sufficient length (typically 8-12 base pairs) to form a stable duplex. The sequence should be designed to favor crystallization.

-

Synthesize and purify the oligonucleotide containing 2-AP and its complementary strand.

-

-

Crystallization:

-

Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature, and additives) using techniques such as hanging-drop or sitting-drop vapor diffusion.

-

Optimize the conditions that yield crystals of sufficient size and quality for X-ray diffraction.

-

-

Data Collection and Structure Determination:

-

Mount a single crystal and expose it to a monochromatic X-ray beam at a synchrotron source.

-

Collect diffraction data as the crystal is rotated.

-

Process the diffraction data to determine the unit cell parameters and space group.

-

Solve the phase problem using methods such as molecular replacement (if a similar structure is available) or experimental phasing.

-

Build an atomic model of the DNA duplex into the electron density map and refine the structure against the diffraction data.

-

Mismatch Repair of 2-AP:C Mispairs

The 2-AP:C mispair, once formed, can be recognized and corrected by the cellular DNA mismatch repair (MMR) system. The efficiency of this repair process influences the overall mutation frequency.

Conclusion

The tautomerism of this compound is a fundamental aspect of its mutagenic activity. The ability of 2-AP to exist in different tautomeric forms, particularly the rare imino form, facilitates its mispairing with cytosine during DNA replication, leading to A:T to G:C transition mutations. While significant progress has been made in understanding the structural basis of this mispairing through techniques like NMR and fluorescence spectroscopy, further experimental studies are needed to precisely quantify the thermodynamic and kinetic parameters of 2-AP tautomerism in the context of a DNA duplex. The detailed experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers investigating the molecular mechanisms of mutagenesis, DNA repair, and the application of fluorescent nucleoside analogs in biological research. A deeper understanding of these processes will continue to be critical for fields ranging from cancer biology to the development of novel therapeutic agents.

References

- 1. HSQC_15N.nan [protocols.io]

- 2. researchgate.net [researchgate.net]

- 3. Mutational specificity of the base analogue, this compound, in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of this compound-stimulated mutagenesis in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Multiple structures for the this compound-cytosine mispair - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Photophysics of a Versatile Probe: The Fluorescence Quantum Yield of 2-Aminopurine in Diverse Solvent Environments

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The fluorescent nucleobase analog, 2-aminopurine (2AP), has emerged as an indispensable tool in molecular biology, biochemistry, and drug development. Its sensitivity to the local microenvironment, manifested by changes in its fluorescence properties, allows for the detailed investigation of nucleic acid structure, dynamics, and interactions with other molecules. A critical parameter in these studies is the fluorescence quantum yield (Φf), which quantifies the efficiency of the fluorescence process. This technical guide provides an in-depth exploration of the fluorescence quantum yield of this compound across a range of solvents, offering a comprehensive resource for researchers utilizing this powerful probe.

The Influence of the Solvent Environment on this compound's Fluorescence

The fluorescence quantum yield of this compound is profoundly influenced by the polarity and hydrogen-bonding capabilities of its surrounding solvent. Generally, a decrease in solvent polarity leads to a marked reduction in the fluorescence quantum yield.[1] This phenomenon is accompanied by a shift in the emission spectrum to shorter wavelengths (a blue shift).[1][2]

In highly polar, protic solvents like water, this compound exhibits its highest fluorescence quantum yield, with reported values around 0.68.[1][3] This high quantum efficiency is a key reason for its widespread use as a fluorescent probe, especially as a substitute for the virtually non-fluorescent adenine. The strong fluorescence in aqueous solutions is attributed to the stabilization of the excited state and the specific hydrogen bonding patterns with water molecules that dictate the fluorescence lifetime.

Conversely, in nonpolar solvents, the quantum yield and fluorescence lifetime of 2AP decrease dramatically. For instance, the quantum yield is significantly lower in dioxane compared to water. This trend is further exemplified by the fivefold reduction in quantum yield observed when moving from water to dioxane. The underlying mechanism for this quenching in less polar environments is linked to an increased rate of non-radiative decay processes, such as intersystem crossing to the triplet state.

The following table summarizes the fluorescence quantum yield of this compound in various solvents, compiled from multiple studies.

| Solvent | Dielectric Constant (approx.) | Fluorescence Quantum Yield (Φf) | Reference(s) |

| Water (Aqueous Buffer) | 80.1 | 0.68 | |

| Ethanol | 24.5 | 0.47 | |

| Acetonitrile | 37.5 | 0.26 | |

| Dioxane | 2.2 | ~0.14 (fivefold reduction from water) | |

| Cyclohexane (for 9-ethyl-2-aminopurine) | 2.0 | 0.010 |

Experimental Determination of Fluorescence Quantum Yield

The fluorescence quantum yield of this compound is typically determined using the comparative method, also known as the Parker-Rees method. This widely accepted technique involves comparing the fluorescence intensity of the sample of interest (this compound in a specific solvent) to that of a well-characterized fluorescence standard with a known quantum yield.

Core Experimental Protocol

1. Selection of a Suitable Fluorescence Standard: The chosen standard should have an absorption and emission profile that overlaps with that of this compound. For 2AP, which is typically excited around 305-310 nm and emits around 370 nm, a common standard is quinine sulfate in 0.1 M sulfuric acid (Φf ≈ 0.54).

2. Preparation of Solutions: A series of dilute solutions of both the this compound sample and the fluorescence standard are prepared in the desired solvent(s). It is crucial to work with optically dilute solutions, where the absorbance at the excitation wavelength is typically kept below 0.1 in a 1 cm path length cuvette to minimize inner filter effects.

3. Measurement of Absorbance Spectra: The UV-Vis absorbance spectra of all solutions are recorded to determine the precise absorbance at the chosen excitation wavelength.

4. Measurement of Fluorescence Spectra: The fluorescence emission spectra of all solutions are recorded using a spectrofluorometer. The excitation wavelength must be identical for both the sample and the standard. The integrated fluorescence intensity (the area under the emission curve) is then calculated for each spectrum.

5. Calculation of the Quantum Yield: The fluorescence quantum yield of the this compound sample (Φf_sample) is calculated using the following equation:

Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)^2

Where:

-

Φf_std is the known quantum yield of the standard.

-

I_sample and I_std are the integrated fluorescence intensities of the sample and standard, respectively.

-

A_sample and A_std are the absorbances of the sample and standard at the excitation wavelength, respectively.

-

n_sample and n_std are the refractive indices of the sample and standard solutions, respectively.

To ensure accuracy, a plot of integrated fluorescence intensity versus absorbance is typically generated for both the sample and the standard. The slope of these plots is then used in the calculation, as it provides a more robust measure than a single-point determination.

Visualizing the Experimental Workflow

The logical flow of determining the fluorescence quantum yield via the comparative method can be visualized as follows:

Caption: Workflow for determining fluorescence quantum yield.

Understanding the Photophysical Relationship

The relationship between solvent properties and the fluorescence quantum yield of this compound is rooted in the molecule's electronic structure and excited-state dynamics. The following diagram illustrates the key factors influencing the quantum yield.

Caption: Factors influencing this compound's quantum yield.

References

- 1. This compound as a fluorescent probe of DNA conformation and the DNA–enzyme interface | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]

- 2. This compound optical spectra: Solvent, pentose ring, and DNA helix melting dependence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Spectroscopic Properties of 2-Aminopurine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-aminopurine (2AP), a fluorescent analog of adenine, has emerged as an indispensable tool in molecular biology and drug development.[1][2][3] Its structural similarity to the natural DNA base, combined with a fluorescence quantum yield nearly a thousand times greater than that of adenine, makes it an exquisitely sensitive probe for investigating nucleic acid structure, dynamics, and interactions with other molecules.[1][4] This technical guide provides a comprehensive overview of the absorption and emission spectra of this compound, detailed experimental protocols for its spectroscopic characterization, and its application in studying molecular interactions.

Core Spectroscopic Properties

The utility of this compound as a fluorescent probe stems from its sensitivity to the local microenvironment. Its absorption and emission characteristics are significantly influenced by factors such as solvent polarity and stacking interactions with neighboring bases when incorporated into DNA or RNA.

Absorption and Emission Spectra

In aqueous solutions, this compound exhibits an absorption maximum around 305 nm and an emission maximum at approximately 370 nm. This red-shifted absorption compared to natural bases allows for selective excitation without exciting the DNA or aromatic amino acids in proteins. The fluorescence decay of 2AP in aqueous solution is typically mono-exponential with a lifetime of about 10 to 12 nanoseconds. However, when incorporated into a nucleic acid duplex, the fluorescence is often quenched, and the decay becomes multi-exponential, reflecting the complex and heterogeneous environment within the helix.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative spectroscopic parameters for this compound in various environments.

Table 1: Spectroscopic Properties of this compound in Different Solvents

| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_f) | Fluorescence Lifetime (τ, ns) |

| Water | ~303 - 305 | ~370 | 0.68 | 10.6 - 12 |

| Dioxane | Not specified | Shifts to shorter wavelength | ~0.14 (five-fold reduction relative to water) | Not specified |

| Ethanol | Not specified | Not specified | Not specified | 5.8 |

| n-Heptane:n-Butanol | Not specified | ~2000 cm⁻¹ shift between non-polar and polar | Not specified | Not specified |

| Cyclohexane (9-ethyl-2-aminopurine) | Not specified | Not specified | 0.010 | Not specified |

Table 2: Spectroscopic Properties of this compound Incorporated in DNA/RNA

| Context | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_f) | Fluorescence Lifetime (τ) |

| Single-stranded DNA | Not specified | ~370 | Highly quenched | Multi-exponential (50 ps to 8 ns) |

| Double-stranded DNA | Not specified | ~370 | Strongly quenched by stacking | Multi-exponential, short component attributed to stacked state |

| Duplex d[CTGA(2AP)TTCAG]₂ (melted) | Blue shift upon melting | No shift upon melting | Not specified | Not specified |

| RNA hairpin | Not specified | Not specified | Not specified | Well-described by a single Lorentzian distribution |

Experimental Protocols

Precise and reproducible measurements of the absorption and emission spectra of this compound are crucial for its application as a molecular probe. The following are generalized protocols for steady-state and time-resolved fluorescence spectroscopy.

Sample Preparation

-

Oligonucleotide Synthesis and Purification: this compound can be incorporated into DNA or RNA oligonucleotides using standard solid-phase synthesis. Following synthesis, the oligonucleotides should be purified, typically by polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC), to ensure high purity.

-

Buffer Preparation: A suitable buffer is essential for maintaining the desired pH and ionic strength. A common buffer for DNA studies is BPES (6 mM Na₂HPO₄, 2 mM NaH₂PO₄, 1 mM Na₂EDTA, 185 mM NaCl, pH 7.1).

-

Concentration Determination: The concentration of the 2AP-containing oligonucleotide should be determined spectrophotometrically by measuring the absorbance at 260 nm. The molar extinction coefficient for the specific sequence can be calculated or provided by the synthesis company.

-

Sample Annealing (for duplex DNA): To form a duplex, mix stoichiometric amounts of the complementary strands in the desired buffer, heat to 85-90 °C for 5 minutes, and then slowly cool to room temperature over several hours.

Steady-State Fluorescence Measurements

-

Instrumentation: A spectrofluorometer is used for these measurements.

-

Instrument Setup:

-

Turn on the instrument and allow the lamp to stabilize for at least 30 minutes.

-

Set the excitation wavelength to 305 nm.

-

Set the emission scan range from 320 nm to 500 nm.

-

Set the excitation and emission slit widths to an appropriate value, typically 5 nm.

-

-

Measurement Procedure:

-

Record a buffer blank spectrum.

-

Add the 2AP-containing sample to a quartz cuvette. The final concentration should be low enough (typically 0.2–2 µM) to avoid inner filter effects (absorbance at the excitation wavelength ≤ 0.1).

-

Record the emission spectrum of the sample.

-

Subtract the buffer blank from the sample spectrum.

-

Time-Resolved Fluorescence Measurements

-

Instrumentation: Time-Correlated Single Photon Counting (TCSPC) is the most accurate technique for measuring fluorescence lifetimes.

-

Excitation Source: A pulsed laser or light-emitting diode (LED) with a wavelength around 305 nm is used as the excitation source.

-

Data Acquisition:

-

The instrument records the time difference between the excitation pulse and the detection of the first emitted photon.

-

A histogram of these time differences is built up over many excitation-emission cycles.

-

-

Data Analysis: The resulting fluorescence decay curve is fitted to a multi-exponential decay model to determine the fluorescence lifetimes and their relative amplitudes. For heterogeneous systems, a lifetime distribution analysis may be more appropriate.

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for using this compound to study the interaction between a DNA methyltransferase and its target DNA, a process that often involves base flipping.

Caption: Workflow for detecting DNA base flipping using this compound fluorescence.

Application in Drug Development and Research

The sensitivity of this compound's fluorescence to its local environment makes it a powerful tool for:

-

Studying DNA and RNA Conformation: Changes in nucleic acid structure, such as helix melting or the formation of non-canonical structures like quadruplexes, can be monitored by changes in 2AP fluorescence.

-

Investigating Protein-Nucleic Acid Interactions: The binding of proteins, such as DNA polymerases and methyltransferases, to DNA can induce conformational changes that are readily detected by 2AP. This is particularly useful for studying phenomena like "base flipping," where a base is moved out of the DNA helix.

-

High-Throughput Screening: The fluorescence-based assays using 2AP are amenable to high-throughput formats for screening compound libraries for inhibitors of DNA-modifying enzymes.

Conclusion

This compound is a versatile and highly informative fluorescent probe for elucidating the intricacies of nucleic acid biology. Its unique spectroscopic properties, when coupled with robust experimental design and data analysis, provide invaluable insights into DNA and RNA structure, dynamics, and their interactions with other biomolecules. This guide serves as a foundational resource for researchers and professionals seeking to leverage the power of this compound in their scientific endeavors.

References

- 1. This compound as a fluorescent probe of DNA conformation and the DNA-enzyme interface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 4. This compound as a fluorescent probe of DNA conformation and the DNA–enzyme interface | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]

Unraveling the Electronic Landscape of 2-Aminopurine: A Technical Guide for Researchers

An in-depth exploration of the theoretical and experimental studies into the electronic structure of 2-aminopurine (2AP), a fluorescent analog of adenine, providing a crucial tool for probing nucleic acid structure, dynamics, and interactions. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the core principles, methodologies, and key findings in the study of this vital biomolecular probe.

This compound's significance stems from its unique fluorescent properties, which are highly sensitive to its local environment. Unlike the naturally occurring purine bases, 2AP exhibits a significant fluorescence quantum yield that is quenched upon incorporation into DNA or RNA, primarily due to stacking interactions with neighboring bases.[1][2] This phenomenon makes it an invaluable tool for investigating the intricacies of nucleic acid conformations and their interactions with other molecules. Understanding the electronic structure of 2AP is paramount to interpreting these fluorescence changes and extracting meaningful biological insights.

Theoretical Framework: Probing the Excited States

Theoretical studies have been instrumental in elucidating the electronic transitions and photophysical properties of this compound. A variety of quantum chemical methods have been employed to model its behavior in the gas phase and in solution.

The high fluorescence quantum yield of 2AP in aqueous solution (approximately 0.66) is attributed to the amino group substitution at the 2-position, which lowers the energy of the first π-π* transition (S1) to a level significantly below the n-π* transition.[3] In contrast, for adenine, these states are much closer in energy, leading to efficient non-radiative decay pathways and consequently, very low fluorescence.[4]

Theoretical models have also shed light on the different quenching mechanisms of 2AP fluorescence when stacked with other nucleobases.[1] Static quenching is predicted when 2AP is stacked with purines, arising from the mixing of molecular orbitals in the ground state. Conversely, dynamic quenching is proposed for stacking with pyrimidines, involving the formation of a low-lying dark excited state.

Tautomerism and its Spectroscopic Implications

Like other purine derivatives, this compound can exist in different tautomeric forms, with the N9H and N7H tautomers being the most stable. Computational studies have shown that the 9H-2AP is the dominant tautomer in the gas phase. Theoretical calculations of the vertical and adiabatic excitation energies for both tautomers have been crucial in assigning experimental spectra. The first singlet ππ* transition of the 7H-2AP tautomer is predicted to be red-shifted compared to the 9H-2AP tautomer.

Quantitative Data Summary

The following tables summarize key quantitative data from various theoretical studies on the electronic structure of this compound. These values are essential for benchmarking computational methods and for a deeper understanding of 2AP's photophysics.

Table 1: Calculated Vertical Excitation Energies (in eV) and Oscillator Strengths (f) for 9H-2-Aminopurine in the Gas Phase.

| State | Excitation Energy (eV) - CASPT2 | Oscillator Strength (f) - CASPT2 | Excitation Energy (eV) - CIS | Oscillator Strength (f) - CIS |

| 1(ππ* La) | 4.33 | 0.070 | 4.49 | 0.125 |

| 1(nπ) | 4.46 | 0.008 | 4.88 | 0.000 |

| 1(ππ Lb) | 5.33 | 0.148 | 5.43 | 0.046 |

Table 2: Calculated Vertical Excitation Energies (in eV) and Oscillator Strengths (f) for Tautomers of this compound in Water.

| Tautomer | State | Excitation Energy (eV) - CASPT2 | Oscillator Strength (f) - CASPT2 |

| N9H | 1(π,π) (1La) | 4.07 | 0.0891 |

| N7H | 1(π,π) (1La) | 4.02 | - |

Table 3: Calculated Ground State (μ0) and First Excited State (μ1) Dipole Moments (in Debye) for 9H-2-Aminopurine.

| Method | Solvent | μ0 (D) | μ1 (D) |

| CIS | Gas Phase | 3.41 | 4.46 |

| CIS | Water | 4.81 | 6.27 |

Methodologies and Protocols

A cornerstone of reliable scientific inquiry is the reproducibility of experimental and computational results. This section details the methodologies employed in the theoretical and experimental investigation of this compound's electronic structure.

Computational Chemistry Protocols

The theoretical investigation of 2AP's electronic structure relies on a range of sophisticated quantum chemical methods. The general workflow for these calculations is outlined below.

Caption: A generalized workflow for the computational study of this compound's electronic structure.

Key Computational Methods Cited:

-

Time-Dependent Density Functional Theory (TD-DFT): A widely used method for calculating excited-state properties of medium to large-sized molecules. It offers a good balance between computational cost and accuracy.

-

Complete Active Space Self-Consistent Field (CASSCF): A multi-configurational method that provides a robust description of the electronic structure, especially for molecules with significant multi-reference character, such as in their excited states.

-

Multi-configurational Second-Order Perturbation Theory (CASPT2): This method builds upon a CASSCF reference wavefunction to include dynamic electron correlation, leading to highly accurate energy calculations.

-

Configuration Interaction Singles (CIS): An ab initio method for studying excited states, providing a qualitative description of electronic transitions.

-

Coupled-Cluster (CC2): A size-consistent method that provides a good description of single-excitation dominated excited states.

Basis Sets: The choice of basis set is crucial for the accuracy of the calculations. Commonly used basis sets in these studies include Pople-style basis sets (e.g., 6-31G*, 6-311+G**) and correlation-consistent basis sets (e.g., aug-cc-pVDZ).

Solvation Models: To simulate the effect of a solvent, such as water, implicit solvation models like the Polarizable Continuum Model (PCM) or the Self-Consistent Reaction Field (SCRF) model are often employed.

Experimental Protocols

Experimental validation is essential to confirm and refine theoretical predictions. The following outlines the principles behind key experimental techniques used to study 2AP's electronic structure.

Caption: A simplified workflow for the experimental characterization of this compound's spectroscopic properties.

Key Experimental Techniques:

-

UV-Visible Absorption Spectroscopy: This technique measures the absorption of light by 2AP as a function of wavelength, providing information about the energies of electronic transitions. The absorption maximum of the this compound ribonucleoside is around 303 nm, which shifts to approximately 315 nm when incorporated into DNA.

-

Fluorescence Spectroscopy: This method involves exciting the 2AP molecule at a specific wavelength and measuring the emitted light at longer wavelengths. It provides information about the emission spectrum, fluorescence quantum yield, and Stokes shift. The fluorescence emission maximum of 2AP is around 370 nm.

-

Time-Resolved Fluorescence Spectroscopy: This technique measures the decay of fluorescence intensity over time after excitation with a short pulse of light. It is used to determine the fluorescence lifetime of 2AP, which can be affected by its environment. The fluorescence lifetime of 2AP in solution is typically around 10-12 ns, but this can be significantly shorter when it is incorporated into DNA.

-

Stark Spectroscopy: This technique measures the effect of an external electric field on the absorption spectrum of a molecule. It provides valuable information about the change in dipole moment and polarizability upon electronic excitation.

-

Two-Dimensional Fluorescence Spectroscopy (2D FS): An advanced technique that uses a sequence of ultrafast laser pulses to probe electronic couplings between chromophores. It has been applied to study the conformation-dependent electronic coupling in a this compound dinucleotide.

Signaling Pathways and Logical Relationships

The photophysical behavior of this compound can be understood in terms of the interplay between different electronic states and their decay pathways.

Caption: A Jablonski diagram illustrating the key photophysical processes for this compound.

The high fluorescence of 2AP is a result of the favorable energy gap between the S1 (1ππ) and the ground state (S0), and a relatively slow rate of non-radiative decay processes like internal conversion and intersystem crossing. In adenine, the near-degeneracy of the 1ππ and 1nπ* states provides an efficient pathway for non-radiative decay, thus quenching fluorescence. The presence of a potential energy barrier on the excited state surface of 2AP, which is absent in adenine, is believed to be responsible for its strong fluorescence.

Conclusion

The theoretical and experimental studies of this compound's electronic structure have provided a robust framework for understanding its unique photophysical properties. This knowledge is critical for the effective use of 2AP as a fluorescent probe in biochemical and biophysical research. Continued advancements in computational methods and experimental techniques will undoubtedly lead to a more refined understanding of this versatile molecule, further enhancing its utility in unraveling the complexities of biological systems.

References

The Revealing Glow: A Technical Guide to 2-Aminopurine as a Fluorescent Probe in Molecular Biology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Aminopurine (2-AP), a fluorescent analog of adenine, has served as an indispensable tool in molecular biology for nearly half a century. Its unique photophysical properties—bright fluorescence in contrast to its non-emissive natural counterparts and profound sensitivity to its local microenvironment—have empowered researchers to illuminate the intricate dynamics of nucleic acids and their interactions with proteins. This technical guide provides an in-depth exploration of the history, fundamental principles, and practical applications of 2-AP as a fluorescent probe. It offers a comprehensive summary of its quantitative fluorescence characteristics, detailed experimental protocols for its use in key biophysical techniques, and visual representations of experimental workflows and underlying principles to facilitate a deeper understanding and application of this powerful molecular probe.

A Historical Perspective: The Dawn of a Fluorescent Reporter

The journey of this compound from a simple purine analog to a cornerstone of molecular biophysics began in 1969 when Stryer and co-workers first reported its significant fluorescence.[1] This discovery was pivotal because the natural DNA and RNA bases are essentially non-emissive, limiting the application of fluorescence spectroscopy, a powerful tool for studying molecular interactions and dynamics.[2]

The true potential of 2-AP as a molecular probe was realized with the crucial observation that its fluorescence is dramatically quenched when it is incorporated into polynucleotides.[1] This quenching effect, primarily caused by base stacking interactions with neighboring nucleobases, laid the foundation for its use as a sensitive reporter of nucleic acid conformation and dynamics.[3][4] Any process that alters the local structure of the DNA or RNA, such as protein binding, DNA melting, or drug intercalation, can modulate the degree of stacking and thus elicit a change in 2-AP's fluorescence intensity or lifetime.

Throughout the late 20th and early 21st centuries, the applications of 2-AP expanded significantly, driven by advancements in oligonucleotide synthesis and biophysical instrumentation. It has been instrumental in studying a wide array of biological processes, including:

-

DNA and RNA structure and dynamics: Probing the conformational heterogeneity and "breathing" of nucleic acid duplexes.

-

Protein-nucleic acid interactions: Elucidating the mechanisms of DNA and RNA polymerases, helicases, methyltransferases, and restriction enzymes. A notable application is in the study of "base flipping," where an enzyme flips a target base out of the DNA helix for modification or repair, leading to a dramatic increase in 2-AP fluorescence.

-

Enzyme kinetics: Monitoring reaction intermediates and conformational changes in real-time using techniques like stopped-flow fluorescence.

Quantitative Fluorescence Properties of this compound

The utility of 2-AP as a fluorescent probe is rooted in its well-characterized and environment-sensitive fluorescence properties. The following tables summarize key quantitative data for 2-AP in various environments.

| Property | Value (in Aqueous Solution) | Reference(s) |

| Quantum Yield (Φ) | ~0.68 | |

| Fluorescence Lifetime (τ) | ~10 - 12 ns (mono-exponential) | |

| Excitation Maximum (λex) | ~305-310 nm | |

| Emission Maximum (λem) | ~370 nm |

Table 1: Intrinsic Fluorescence Properties of this compound in Aqueous Solution.

The fluorescence of 2-AP is significantly modulated by its local environment, a property that is central to its application as a probe.

| Environmental Factor | Effect on Fluorescence | Reference(s) |

| Solvent Polarity | Decreased polarity leads to a significant decrease in quantum yield and a blue-shift in the emission spectrum. For instance, the quantum yield is reduced five-fold in dioxane relative to water. | |

| Base Stacking | Stacking with adjacent bases in a nucleic acid duplex is the primary mechanism of fluorescence quenching, leading to a 10- to 100-fold reduction in intensity and a multi-exponential fluorescence decay. The degree of quenching depends on the identity of the neighboring bases. | |

| Temperature | Increasing temperature can lead to an increase in fluorescence as thermal "breathing" of the duplex reduces base stacking. | |

| Protein Binding | Binding of a protein that locally distorts the nucleic acid structure, such as by unstacking or flipping the 2-AP base, typically results in a significant increase in fluorescence intensity and a longer fluorescence lifetime. | |

| Divalent Cations (e.g., Mg²⁺) | Can influence nucleic acid structure and, consequently, 2-AP fluorescence. For example, Mg²⁺ can induce conformational changes in ribozymes and abasic sites in DNA, which can be monitored by changes in 2-AP fluorescence. |

Table 2: Environmental Effects on the Fluorescence of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing 2-AP as a fluorescent probe.

Steady-State Fluorescence Spectroscopy

This is the most common technique used to measure changes in 2-AP fluorescence intensity upon perturbation (e.g., protein or ligand binding).

Objective: To determine the equilibrium binding affinity of a protein to a 2-AP labeled DNA or RNA substrate.

Materials:

-

Fluorometer with temperature control.

-

Quartz cuvettes (low volume, e.g., 50-100 µL).

-

2-AP labeled oligonucleotide, purified by HPLC or PAGE.

-

Purified protein of interest.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl₂; buffer composition should be optimized for the system under study). Note that phosphate and some other common buffer components can quench 2-AP fluorescence.

Protocol:

-

Sample Preparation:

-

Prepare a stock solution of the 2-AP labeled oligonucleotide in the assay buffer. The concentration should be low enough to avoid inner filter effects (typically in the nanomolar to low micromolar range).

-

Prepare a concentrated stock solution of the protein in the same assay buffer.

-

-

Instrument Setup:

-

Set the excitation wavelength to 310 nm and the emission wavelength to 370 nm.

-

Set the excitation and emission slit widths to optimize the signal-to-noise ratio (e.g., 5 nm).

-

Equilibrate the cuvette holder to the desired temperature (e.g., 25 °C).

-

-

Titration:

-

Add a known volume of the 2-AP labeled oligonucleotide solution to the cuvette and record the initial fluorescence intensity (F₀).

-

Add small aliquots of the concentrated protein solution to the cuvette, mixing thoroughly after each addition.

-

Record the fluorescence intensity (F) after each addition until no further change is observed (saturation).

-

-

Data Analysis:

-

Correct the fluorescence data for dilution by multiplying the observed fluorescence by a dilution factor (V_total / V_initial).

-

Plot the change in fluorescence (ΔF = F - F₀) as a function of the total protein concentration.

-

Fit the resulting binding isotherm to an appropriate binding model (e.g., a quadratic equation for tight binding or a hyperbolic equation for when the ligand concentration is in large excess of the K_d) to determine the dissociation constant (K_d).

-

Stopped-Flow Fluorescence Kinetics

This technique allows for the real-time monitoring of rapid conformational changes in 2-AP labeled nucleic acids during processes like enzyme binding and catalysis.

Objective: To measure the pre-steady-state kinetics of a DNA polymerase incorporating a nucleotide opposite a 2-AP in the template strand.

Materials:

-

Stopped-flow instrument equipped with a fluorescence detector and a xenon arc lamp.

-

Syringes for the stopped-flow instrument.

-

2-AP labeled primer-template DNA substrate.

-

DNA polymerase.

-

dNTPs.

-

Reaction buffer.

Protocol:

-

Sample Preparation:

-

Load one syringe with the 2-AP labeled primer-template DNA and the DNA polymerase in the reaction buffer.

-

Load the second syringe with the dNTPs in the same reaction buffer.

-

-

Instrument Setup:

-

Set the excitation wavelength to 315 nm.

-

Use a cutoff filter (e.g., 350 nm) to collect the total 2-AP emission.

-

Set the data acquisition time to capture the entire kinetic trace (from milliseconds to seconds).

-

Equilibrate the instrument to the desired temperature.

-

-

Data Acquisition:

-

Rapidly mix the contents of the two syringes. The instrument's dead time (typically a few milliseconds) is the time before the first data point is collected.